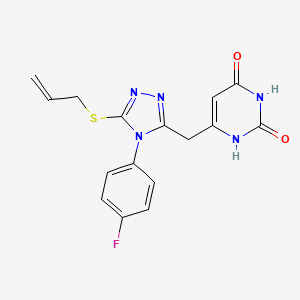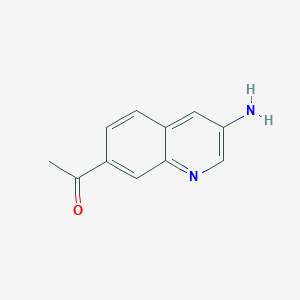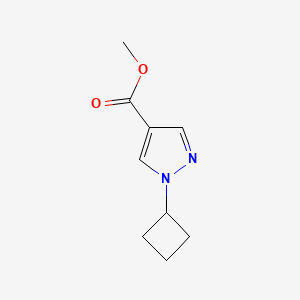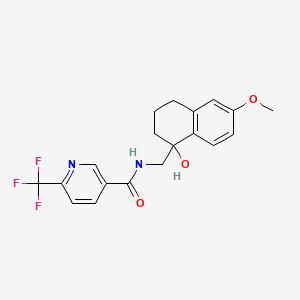
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H19F3N2O3 and its molecular weight is 380.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NNMT in Obesity and Diabetes
NNMT has been implicated in the regulation of energy metabolism, and its activity has been associated with obesity and type 2 diabetes mellitus (T2DM) in humans. A large-scale population study showed that serum N1-methylnicotinamide (me-NAM), an indicator of NNMT activity, is strongly associated with obesity and diabetes. Elevated serum me-NAM was linked to higher risks for overweight/obesity and diabetes, supporting NNMT as a potential target for treating these conditions (Liu et al., 2015).
NNMT in Cancer
NNMT expression has been studied in various cancers, including lung cancer, cervical squamous cell carcinoma (SCC), and pancreatic cancer. In lung cancer, NNMT serum levels were found to be significantly higher in patients than in controls, suggesting its potential as a biomarker for early detection (Tomida et al., 2009). Similarly, in cervical SCC, NNMT was overexpressed and associated with advanced stage and metastatic lymph nodes, indicating its role in cancer progression and as a therapeutic target (Akar et al., 2020). In pancreatic cancer, NNMT upregulation correlated with unfavorable clinicopathological features, serving as an independent prognosticator of patients' survival (Xu et al., 2016).
NNMT in Neuropsychiatric Diseases
NNMT has been implicated in the pathogenesis of neuropsychiatric diseases, such as bipolar disorder. A study found lower serum NNMT levels in patients with bipolar disorder during acute episodes compared to healthy controls, suggesting NNMT's involvement in metabolic abnormalities related to the disease (Hu et al., 2020).
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-27-14-5-6-15-12(9-14)3-2-8-18(15,26)11-24-17(25)13-4-7-16(23-10-13)19(20,21)22/h4-7,9-10,26H,2-3,8,11H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJTIOLBNAIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

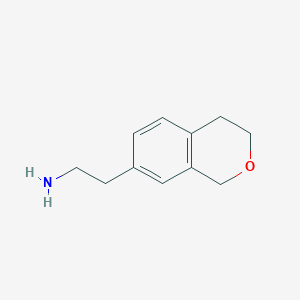
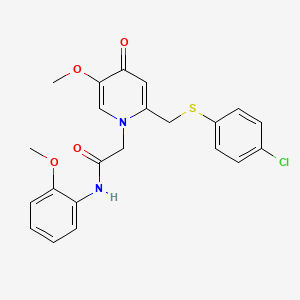
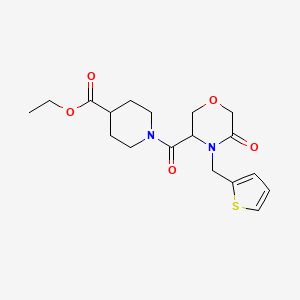
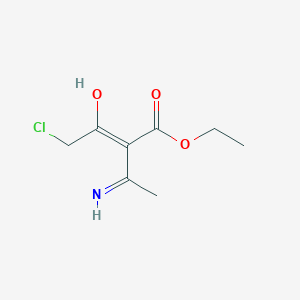
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)
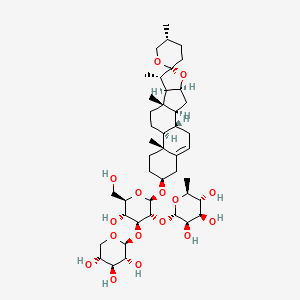
![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)
